molecular formula C7H6O6S B1243489 Salicylsulfuric acid CAS No. 89-45-2

Salicylsulfuric acid

Cat. No. B1243489
CAS RN: 89-45-2
M. Wt: 218.19 g/mol
InChI Key: MOODSJOROWROTO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Salicylsulfuric acid and related compounds are synthesized through various chemical reactions, including those involving phenol, salicylic acid, and formaldehyde. For instance, a water-soluble polymer was synthesized from phenol, sodium sulfanilate, salicylic acid, and formaldehyde, showcasing the versatility of salicylic acid derivatives in polymer science (Zhao & Deng, 2013). Another example is the synthesis of isoamyl salicylate using aminosulfonic acid as a catalyst, highlighting the chemical modifications possible with salicylic acid as a starting material (Meng Ping-rui, 2000).

Molecular Structure Analysis

The molecular structure of salicylsulfuric acid and its derivatives has been characterized using various analytical techniques. For example, the structure of aminosulfonate-phenol-salicylic acid-formaldehyde polymers was analyzed using gel permeation chromatography and infrared spectroscopy (Zhao & Deng, 2013).

Chemical Reactions and Properties

Salicylic acid, a precursor to salicylsulfuric acid, participates in various chemical reactions that underscore its versatility. For example, the Kolbe-Schmitt reaction, which forms salicylic acid from phenol, showcases the chemical reactivity and potential for synthesis of related compounds (Kirimura et al., 2010). Additionally, salicylic acids serve as starting materials for the synthesis of meta-substituted biaryls, illustrating the compound's utility in creating complex organic structures (Luo, Preciado, & Larrosa, 2015).

Physical Properties Analysis

Salicylic acid derivatives exhibit a range of physical properties that are influenced by their molecular structure. For instance, the effect of linker structure on the physical properties of salicylic acid-derived poly(anhydride-esters) has been studied, showing how molecular modifications can impact polymer characteristics like hydrophobicity, molecular weight, and thermal decomposition temperature (Prudencio, Schmeltzer, & Uhrich, 2005).

Chemical Properties Analysis

The chemical properties of salicylsulfuric acid and its derivatives, such as reactivity and stability, are central to their applications in various fields. For example, novel sulfonated polyimides, which include salicylic acid derivatives, have been synthesized for use as polyelectrolytes in fuel cells, demonstrating the importance of understanding these compounds' chemical properties for technological applications (Fang et al., 2002).

Scientific Research Applications

  • Plant Growth and Development : Salicylic acid (SA), from which salicylsulfuric acid is derived, plays a crucial role in plant growth and development. Research has shown that SA is involved in the regulation of physiological and biochemical processes throughout a plant's life. It's particularly significant in mediating plant defense responses against pathogens and abiotic stresses like drought, chilling, heavy metal toxicity, heat, and osmotic stress (Rivas-San Vicente & Plasencia, 2011).

  • Stress Tolerance in Plants : SA has been identified as a key molecule in enhancing plant tolerance to various stresses. Its application can protect plants against high or low temperature, heavy metals, and other abiotic stresses. This effect is attributed to SA's role in enhancing the antioxidative capacity of plants, which varies depending on factors like the species, developmental stage, and concentration of SA used (Horváth, Szalai, & Janda, 2007).

  • Water Stress Mitigation : Studies have shown that foliar application of SA can mitigate water stress in crops like tomatoes. It helps in maintaining important physiological parameters such as CO2 assimilation, stomatal conductance, and transpiration under drought conditions, thereby enhancing fruit production (Aires et al., 2022).

  • Pollution and Climate Change : SA can decrease plant stress caused by pollution and climate change. It initiates the expression of pathogenesis-related genes and synthesis of defensive compounds, helping plants combat pathogen virulence, heavy metal stresses, and salt stress. Its application improves photosynthesis, growth, and various other physiological characteristics in stressed plants (Wani et al., 2016).

  • Drug Delivery Systems : Beyond plant biology, salicylic acid derivatives have been explored in the development of drug delivery systems. For example, SA-based chemically crosslinked hydrogels have been studied for their potential as pH-sensitive drug delivery systems, particularly for diseases like diabetes and cancer (Demirdirek & Uhrich, 2017).

properties

IUPAC Name

2-sulfooxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O6S/c8-7(9)5-3-1-2-4-6(5)13-14(10,11)12/h1-4H,(H,8,9)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOODSJOROWROTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40436667
Record name 2-(Sulfooxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Salicylsulfuric acid

CAS RN

89-45-2
Record name Salicylsulfuric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Salicylsulfuric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Sulfooxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SALICYLSULFURIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4IXU1873O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
P BASTIDE, G DASTUGUE - … de la Societe de biologie et …, 1953 - pubmed.ncbi.nlm.nih.gov
[The enzymatic hydrolysis of sodium salicylsulfuric acid by body fluids and tissues of Helix pomatia L] [The enzymatic hydrolysis of sodium salicylsulfuric acid by body fluids and …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
MP González, LC Dias, AM Helguera… - Bioorganic & medicinal …, 2004 - Elsevier
A new application of TOPological Sub-structural MOlecular DEsign (TOPS-MODE) was carried out in anti-inflammatory compounds using computer-aided molecular design. Two series …
Number of citations: 39 www.sciencedirect.com
S Vilar, E Quezada, C Alcaide, F Orallo… - QSAR & …, 2007 - Wiley Online Library
Three theoretical models have been developed for the prediction of vasodilatory activity through a series of 2‐D molecular descriptors. A database of 501 compounds was selected from …
Number of citations: 15 onlinelibrary.wiley.com
R Bulgari, A Trivellini, A Ferrante - Frontiers in plant science, 2019 - frontiersin.org
The enhancement of plant tolerance toward abiotic stresses is increasingly being supported by the application of biostimulants. Salinity represents a serious problem in the …
Number of citations: 52 www.frontiersin.org
EA Robinson, HM Kalckar, H Troedsson… - Journal of Biological …, 1966 - ASBMB
… Galactose-1-P or glucose1-P was located by dipping in ferric chloride-salicylsulfuric acid reagent (25). UDP-glucose was located by its quenching of ultraviolet light. The sample strips …
Number of citations: 55 www.jbc.org
X Dong, Y Liu, J Yan, C Jiang, J Chen, T Liu… - Bioorganic & medicinal …, 2008 - Elsevier
Support vector machine (SVM) was applied to predict vasorelaxation effect of different structural molecules. A good classification model had been established, and the accuracy in …
Number of citations: 38 www.sciencedirect.com
R Bulgari, S Morgutti, G Cocetta, N Negrini… - Frontiers in Plant …, 2017 - frontiersin.org
Biostimulants are substances able to improve water and nutrient use efficiency and counteract stress factors by enhancing primary and secondary metabolism. Premise of the work was …
Number of citations: 60 www.frontiersin.org
MC Hutter - Current medicinal chemistry, 2009 - ingentaconnect.com
Drug design has become inconceivable without the assistance of computer-aided methods. In this context in silico was chosen as designation to emphasize the relationship to in vitro …
Number of citations: 58 www.ingentaconnect.com
M Murcia-Soler, F Pérez-Giménez… - Journal of chemical …, 2004 - ACS Publications
A set of topological descriptors has been used to discriminate between antibacterial and nonantibacterial drugs. Topological descriptors are simple integers calculated from the …
Number of citations: 66 pubs.acs.org
A Nebuloni, F Costa - The Jetsons' Kitchen, 2021 - torrossa.com
… Nitrate concentration was measured by the salicylsulfuric acid method (Cataldo et al., 1975) and calculated referring to a KNO3 standard calibration curve. …
Number of citations: 0 www.torrossa.com

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